ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a benzoisoxazole moiety fused with a cyclopentathiazole ring system. The molecule contains a thiazole core substituted with an acetamido linkage to the benzoisoxazole group and an ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-2-24-17(23)11-7-8-14-16(11)20-18(26-14)19-15(22)9-12-10-5-3-4-6-13(10)25-21-12/h3-6,11H,2,7-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDZBSGGDPANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Similarly, benzoxazole derivatives have shown a wide range of biological activities.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects. The presence of the thiazole ring in the compound might contribute to its biological activity.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties might influence the bioavailability of the compound.
Biological Activity
Ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, which have been the subject of recent research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several key components:
- Benzo[d]isoxazole moiety : Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
- Cyclopenta[d]thiazole : Associated with antimicrobial and anticancer activities.
- Ethyl ester functionality : Often enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| LogP | 3.15 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against:
- Leukemia cell lines : IC50 values ranged from 5 to 10 µM, indicating strong antiproliferative effects.
- Solid tumors : Moderate activity was observed against breast and prostate cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against a range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 15 µg/mL.
- Gram-negative bacteria : Showed limited activity against Escherichia coli.
- Fungi : Displayed antifungal activity against Candida albicans.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of cell proliferation : Induces apoptosis in cancer cells through caspase activation.
- Disruption of microbial cell membranes : Alters permeability leading to cell death.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited tumor growth in xenograft models of leukemia, supporting its potential as a therapeutic agent.
- Antimicrobial Testing : In vitro tests demonstrated that the compound had a synergistic effect when combined with conventional antibiotics against resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Compound 12 Series (Benzoxazole Derivatives)
The 12-series compounds (e.g., 12c–12h) feature a benzoxazole core linked to a thioacetamido-benzamide scaffold . Key differences include:
- Core Heterocycle: The target compound uses a benzoisoxazole ring (oxygen and nitrogen adjacent) instead of benzoxazole (oxygen and nitrogen separated).
- Substituents : The ethyl carboxylate ester in the target compound contrasts with the tert-butyl or methoxyphenyl groups in the 12-series, affecting solubility and metabolic stability.
- Biological Targets : Both classes modulate apoptosis-related proteins (BAX, Bcl-2, Caspase-3), but the 12-series demonstrates direct cytotoxicity against HepG2 cells (IC₅₀: 8–12 µM), whereas data for the target compound remains unreported .
Thiazole-Based Anticancer Agents
Thiazole rings are common in kinase inhibitors (e.g., dasatinib). The cyclopentathiazole in the target compound may enhance rigidity and binding affinity compared to simpler thiazoles.
Pharmacokinetic and Pharmacodynamic Comparisons
Mechanistic Insights
- Electron-Withdrawing Effects : The benzoisoxazole’s electron-deficient ring may enhance interactions with nucleophilic residues in target proteins compared to benzoxazoles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
